![molecular formula C7H5Cl2N3 B2939876 4-Chloropyrido[3,2-d]pyrimidine HCl CAS No. 1951441-48-7](/img/structure/B2939876.png)
4-Chloropyrido[3,2-d]pyrimidine HCl
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Overview
Description
4-Chloropyrido[3,2-d]pyrimidine HCl is a chemical compound with the CAS Number: 1951441-48-7 . It has a molecular weight of 202.04 and is typically a white to yellow solid . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine HCl involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . Another method involves reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The InChI code for 4-Chloropyrido[3,2-d]pyrimidine HCl is 1S/C7H4ClN3.ClH/c8-7-6-5 (10-4-11-7)2-1-3-9-6;/h1-4H;1H . The linear formula is C7H5Cl2N3 .Chemical Reactions Analysis
4-Chloropyrido[3,2-d]pyrimidine HCl demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloropyrido[3,2-d]pyrimidine HCl is a white to yellow solid . It has a molecular weight of 202.04 and is stored at temperatures between 2-8°C .Scientific Research Applications
Anticancer Activity
Pyrimidine-based compounds demonstrate significant anticancer properties across various models, acting through diverse mechanisms to interact with multiple enzymes, receptors, and targets. This extensive potential positions pyrimidine scaffolds at the forefront of future drug candidates, as highlighted by a review of patent literature focusing on their anticancer efficacy (Kaur et al., 2014). The versatility of these compounds allows for targeting a wide array of cancer types, making them a valuable resource for developing novel oncological treatments.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidines are attributed to their inhibitory effects on key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Recent developments in pyrimidine synthesis and structure-activity relationships (SARs) have identified potent anti-inflammatory effects, offering directions for new therapeutic agents (Rashid et al., 2021).
Catalysis and Synthetic Applications
Pyrimidine scaffolds are key precursors for the synthesis of various medicinally relevant compounds. The application of hybrid catalysts in the synthesis of pyranopyrimidine derivatives illustrates the wide range of utility of these structures in medicinal and pharmaceutical industries, emphasizing their bioavailability and broader synthetic applications (Parmar et al., 2023).
Broad-Spectrum Biological Activity
Pyrimidine analogs are recognized for their extensive biological activities, including antifungal, antibacterial, and antiviral effects. This comprehensive insight into clinically approved pyrimidine-containing drugs underscores the molecule's potential as a scaffold for drug discovery, with a wide range of activities making it an attractive target for new drug development (JeelanBasha & Goudgaon, 2021).
Optical Sensing and Biological Significance
Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds. Their biological and medicinal applications further highlight the versatility of pyrimidine-based compounds, making them suitable for a range of sensing and biological functions (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence a variety of cellular pathways, including signal transduction, cell cycle regulation, and protein synthesis .
Result of Action
Given the potential targets and pathways, it can be inferred that the compound may have a range of effects, potentially influencing cell growth, proliferation, and survival .
Safety and Hazards
The safety information for 4-Chloropyrido[3,2-d]pyrimidine HCl includes hazard statements H302;H315;H319;H335 and precautionary statements P261;P305+P351+P338 . It is considered a low-toxicity substance, but long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin .
properties
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGZNYFTNEMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,2-d]pyrimidine HCl |
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